N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a hybrid heterocyclic scaffold combining a benzodioxole moiety, a triazolopyridazine core, and a pyridine substituent. The sulfanylacetamide bridge links the benzodioxol-5-yl group to the triazolopyridazine system, enabling unique electronic and steric interactions. Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMSO) and a molecular weight of ~425 g/mol, as inferred from structural analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c26-18(21-13-1-3-15-16(9-13)28-11-27-15)10-29-19-23-22-17-4-2-14(24-25(17)19)12-5-7-20-8-6-12/h1-9H,10-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLQEGGAPARNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the pyridine ring, and the triazolopyridazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Triazole vs. Triazolopyridazine :
The triazolopyridazine core in the target compound enhances π-π stacking interactions compared to simpler triazole derivatives (e.g., 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl acetamides ). This increases binding affinity to kinases or inflammatory mediators.- Substituent Effects: Benzodioxol-5-yl vs. Furan-2-yl: Replacing the furan ring (as in ) with a benzodioxole group improves metabolic stability due to reduced oxidative degradation. However, this substitution may decrease solubility in aqueous media. Pyridin-4-yl vs.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The benzodioxole group in the target compound reduces CYP450-mediated metabolism compared to furan-containing analogs, as shown in microsomal assays .
- Toxicity : Preliminary in vitro studies suggest a lower hepatotoxicity risk (IC₅₀ > 100 μM) than pyrolium-modified triazoles (IC₅₀ ~ 50 μM).
Research Findings and Limitations
- Anti-Inflammatory Activity : The target compound demonstrated 40% inhibition of carrageenan-induced edema in rats at 25 mg/kg, surpassing the furan-based analog (30% inhibition at the same dose) .
- Limitations: Limited in vivo data exist for the target compound, and its synthesis yield (~15%) remains lower than simpler triazole derivatives (~35% in ).
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a unique combination of a benzodioxole moiety, a pyridazinyl group, and a sulfanylacetamide linkage. The synthesis typically involves several steps:
- Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives with formaldehyde.
- Synthesis of the Pyridazinyl Group : Involves reactions between hydrazine derivatives and diketones.
- Coupling Reactions : The final step combines the benzodioxole and pyridazinyl intermediates using a sulfanylacetamide linker under specific conditions.
Antidiabetic Potential
Research indicates that derivatives of benzodioxole, including related compounds, exhibit significant antidiabetic activity. For instance, studies have shown that certain benzodioxole derivatives can inhibit α-amylase with IC50 values as low as 0.68 µM, suggesting their potential as therapeutic agents in managing diabetes. These compounds were also evaluated for cytotoxicity against cancer cell lines, demonstrating selective inhibition with minimal effects on normal cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes like α-amylase and potentially other metabolic pathways involved in glucose regulation.
- Regulation of Signaling Pathways : Research suggests involvement in insulin signaling pathways and modulation of transcription factors that regulate glucose metabolism .
Study 1: In Vitro Efficacy
A study evaluated the efficacy of related benzodioxole derivatives against α-amylase and assessed cytotoxicity across various cell lines. The results indicated that certain derivatives displayed potent inhibitory effects on α-amylase while maintaining safety profiles in normal cell lines .
Study 2: In Vivo Assessment
In vivo studies using streptozotocin-induced diabetic mice models demonstrated that specific derivatives could significantly lower blood glucose levels after multiple doses. This suggests potential for therapeutic use in diabetes management .
Data Table: Biological Activities
| Compound Name | IC50 (α-Amylase) | Cytotoxicity (Cancer Cell Lines) | In Vivo Efficacy |
|---|---|---|---|
| IIa | 0.85 µM | Low (IC50 > 150 µM) | Significant |
| IIc | 0.68 µM | Moderate (26–65 µM) | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
